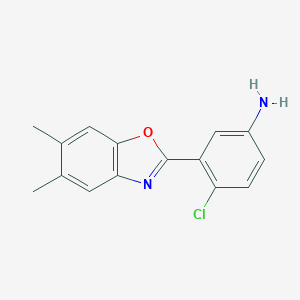

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound that has been mentioned in the context of being a potent dual orexin receptor antagonist . It has been tested in phase III clinical trials for the treatment of primary insomnia .

Synthesis Analysis

The synthesis of this compound involves a mechanistic hypothesis coupled with an in vitro assay to assess bioactivation . The fluoroquinazoline ring of 10 was replaced with a chlorobenzoxazole to provide 3 (MK-4305), a potent dual orexin receptor antagonist .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is complex and includes a chlorobenzoxazole ring .Applications De Recherche Scientifique

Chemical Biology: Linker Design for Chimeras and Polyligands

In chemical biology, this compound can serve as a versatile linker due to its reactive chloro and aniline groups. It can facilitate the assembly of chemical and biological moieties to create chimeras and polyligands . These structures are crucial in developing new drugs and understanding biological mechanisms.

Coordination Chemistry: Synthesis of Metal Complexes

The benzoxazole and aniline moieties of this compound make it a potential candidate for forming Schiff bases, which are pivotal in coordination chemistry. These Schiff bases can act as ligands to synthesize metal complexes with applications ranging from catalysis to therapeutic agents .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

It’s known that benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery

Biochemical Pathways

Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and target involved.

Result of Action

It’s known that benzoxazole derivatives have displayed antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound could potentially have similar effects.

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGHJWFMRLLGMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)

![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)

![8-chloro-4-{2-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408913.png)